1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUIZGKZIUVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine CAS number 1016494-95-3
Technical Monograph: 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine CAS: 1016494-95-3 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Review)
Part 1: Executive Technical Summary
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine is a specialized chiral building block belonging to the class of
Core Significance:
-
Fluorine Effect: The para-fluorine substitution blocks metabolic oxidation at the phenyl ring (blocking the primary site of CYP450 attack) and modulates the pKa of the amine.
-
Steric Bulk: The tert-butyl tail provides significant lipophilic bulk (
modulation) without the rotational freedom of a straight -butyl chain, often used to fill hydrophobic pockets in enzymes (e.g., proteases, kinases). -
Chirality: The C1 position is a stereocenter. In pharmaceutical applications, the
- or -enantiomer is typically required in ee (enantiomeric excess).
Part 2: Chemical Profile & Properties
| Property | Data / Descriptor |
| IUPAC Name | 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine |
| CAS Number | 1016494-95-3 |
| Molecular Formula | |
| Molecular Weight | 195.28 g/mol |
| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Predicted pKa | ~9.6 (Conjugate acid) |
| LogP (Predicted) | 3.2 – 3.5 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Rotatable Bonds | 3 (Restricted by neopentyl bulk) |
Part 3: Advanced Synthesis Protocols
Designing a route for CAS 1016494-95-3 requires overcoming the steric hindrance of the neopentyl group while establishing the C1 stereocenter. Three methodologies are presented below, ranked by stereocontrol and scalability.
Methodology A: The Ellman Auxiliary Route (High Stereocontrol)
Recommended for: Discovery Chemistry, SAR studies, High ee requirements.
This route utilizes tert-butanesulfinamide (Ellman’s auxiliary) to direct the diastereoselective addition of the organometallic reagent.
Mechanism:
-
Condensation: 3,3-Dimethylbutanal reacts with
-tert-butanesulfinamide to form a chiral N-sulfinyl imine. -
Diastereoselective Addition: The 4-fluorophenyl Grignard reagent adds to the imine. The bulky tert-butyl group of the auxiliary directs the attack, typically yielding ratios >95:5 dr.
-
Deprotection: Acidic cleavage yields the free chiral amine.
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a reactor with
-(+)-2-methyl-2-propanesulfinamide (1.0 equiv) and 3,3-dimethylbutanal (1.1 equiv) in DCM. -
Add
(2.0 equiv) as a Lewis acid/dehydrating agent. -
Stir at RT for 16h. Quench with brine, filter through Celite, and concentrate.
-
-
Grignard Addition:
-
Dissolve the crude sulfinyl imine in anhydrous
or Toluene at . -
Add 4-fluorophenylmagnesium bromide (2.0 equiv) dropwise.
-
Critical Control Point: Maintain temperature below
to maximize diastereoselectivity. -
Warm to RT slowly over 4h. Quench with saturated
.
-
-
Cleavage:
-
Treat the sulfinamide intermediate with
in dioxane/methanol. -
Stir 1h. Concentrate to obtain the amine hydrochloride salt.
-
Recrystallize from EtOAc/EtOH to upgrade ee to >99%.
-
Methodology B: Biocatalytic Transamination (Green/Scalable)
Recommended for: Process Chemistry, Multi-kilogram scale.
This method uses an
Workflow:
-
Substrate Synthesis: Friedel-Crafts acylation of fluorobenzene with 3,3-dimethylbutanoyl chloride (
catalyst) yields 1-(4-fluorophenyl)-3,3-dimethylbutan-1-one . -
Enzymatic Resolution:
-
Reaction Mix: Ketone substrate (50 mM), Isopropylamine (1M, pH 7-8), PLP cofactor (1 mM), and Transaminase (e.g., ATA-113 or Codexis variants).
-
Conditions:
, 24h. -
Purification: Acidify to pH 2, wash with MTBE (removes unreacted ketone), basify to pH 12, extract amine with MTBE.
-
Part 4: Visualization of Pathways
The following diagram illustrates the logical flow for both the Chemical (Ellman) and Enzymatic routes.
Figure 1: Comparative synthetic logic showing the Ellman Auxiliary route (Solid lines) vs. Biocatalytic Transamination (Dashed).
Part 5: Structural Logic & Pharmacophore Analysis
Why utilize CAS 1016494-95-3 in drug design? It serves as a robust bioisostere for natural amino acid side chains.
-
Leucine/Phenylalanine Hybrid: The structure mimics the branching of Leucine but with the aromatic reach of Phenylalanine.
-
Metabolic Blocking: The 4-Fluoro group prevents rapid clearance via aromatic hydroxylation.
-
Conformational Anchoring: The tert-butyl group (part of the neopentyl chain) has a high rotational energy barrier. When this amine binds to a receptor, the bulky tail often forces the phenyl ring into a specific "edge-to-face" or "pi-stacking" interaction with the protein target.
Figure 2: Pharmacophore decomposition highlighting the functional roles of each moiety.
Part 6: Quality Control & Handling
Analytical Standards:
-
HPLC: Chiral stationary phase required (e.g., Chiralpak AD-H or OD-H). Mobile phase: Hexane/IPA (90:10) + 0.1% Diethylamine.
-
NMR (
): Look for the characteristic tert-butyl singlet (~0.9 ppm, 9H), the diastereotopic methylene protons (~1.4-1.8 ppm), and the methine proton at the chiral center (~4.0 ppm). -
Storage: Store as the Hydrochloride salt at RT. The free base readily absorbs
from air to form carbamates; store under Nitrogen/Argon at .
Safety:
-
Treat as a potent bioactive amine.
-
Standard PPE (gloves, goggles, fume hood).
-
Avoid contact with strong oxidizers.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(5), 753-819. Link
-
Mathew, S., et al. (2016). "Transaminases for the Synthesis of Chiral Amines: Reaction Engineering and Process Development." Catalysts, 6(11), 172. Link
-
PubChem Compound Summary. "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (CAS 1016494-95-3)." National Center for Biotechnology Information. Link
-
BenchChem. "Product Entry: 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine." Commercial Supplier Database. Link
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine molecular structure elucidation
Executive Summary
This technical guide outlines the rigorous structural elucidation and stereochemical assignment of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (CAS: 1016494-95-3). This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with monoamine transporter inhibitors and sigma receptor ligands. Its structure combines a lipophilic neopentyl tail with an electron-deficient fluorinated aromatic ring, creating a distinct spectroscopic signature.
This document details the self-validating analytical workflow required to confirm regiochemistry and absolute configuration (
Structural Framework & Theoretical Analysis
Before instrumental analysis, we must establish the theoretical connectivity and expected isotopic patterns. The molecule (C
-
The Aromatic Head: A para-substituted fluorobenzene ring.
-
The Chiral Linker: A benzylic amine methine (-CH(NH
)-). -
The Aliphatic Tail: A bulky tert-butyl group attached via a methylene spacer (neopentyl motif).
Table 1: Physicochemical Profile[1]
| Property | Value (Theoretical) | Significance |
| Formula | C | MW: 195.28 g/mol |
| Monoisotopic Mass | 195.1423 Da | Key for HRMS confirmation. |
| Chiral Center | C1 (Benzylic) | Requires enantiomeric resolution. |
| Key NMR Handle | Diagnostic for para-substitution (-110 to -120 ppm). | |
| Steric Bulk | tert-Butyl Group | Creates a massive singlet (9H) in |
Spectroscopic Elucidation Strategy
The elucidation logic relies on "anchoring" signals—unambiguous spectral features that confirm specific fragments before connecting them.
A. Mass Spectrometry (MS) Fragmentation Logic
-
Ionization: Electrospray Ionization (ESI+) in MeOH/Formic Acid.
-
Parent Ion: Observed
. -
Fragmentation Pathway:
-
Loss of Ammonia:
. Characteristic of primary amines. -
Benzylic Cleavage: Rupture of the C1-C2 bond generates a resonance-stabilized 4-fluorobenzyl carbocation (
109) and a neopentyl radical.
-
B. Nuclear Magnetic Resonance (NMR) Architecture
1.
- 0.90 ppm (Singlet, 9H): The tert-butyl group. Its integration is the internal standard for proton counting.
- 1.4 - 1.6 ppm (Multiplet/dd, 2H): The methylene protons (C2). These are diastereotopic due to the adjacent chiral center (C1), appearing as an ABX system with the methine.
- 3.9 - 4.1 ppm (dd, 1H): The benzylic methine (C1). Chemical shift is deshielded by the aromatic ring and the amine nitrogen.
-
7.0 - 7.4 ppm (Multiplet, 4H): The aromatic region. The para-fluoro substitution creates a characteristic higher-order coupling pattern (often resembling AA'BB' or AA'XX' due to
F coupling).
2.
-
Signal: Single peak between -115 and -120 ppm (referenced to CFCl
). -
Validation: The absence of other fluorine signals confirms regiochemical purity (no ortho or meta isomers).
Stereochemical Assignment: Mosher's Method
Determination of the absolute configuration (
Mechanism of Action
The chiral amine is derivatized with both enantiomers of
Experimental Protocol: Mosher Derivatization
-
Preparation: Dissolve 5 mg of the amine in 0.6 mL CDCl
in two separate NMR tubes. -
Reaction (Tube A): Add 1.5 eq. (
)-(-)-MTPA-Cl and 3 eq. pyridine- . Shake for 10 min. This yields the ( )-Amide (due to Cahn-Ingold-Prelog priority reversal of the acid chloride). -
Reaction (Tube B): Add 1.5 eq. (
)-(+)-MTPA-Cl and 3 eq. pyridine- . This yields the ( )-Amide . -
Analysis: Acquire
H NMR for both samples. Focus on the tert-butyl protons and the aromatic protons of the substrate.
Interpretation Logic:
-
Calculate
.[2][3] -
Construct a model placing the MTPA-CF
group, the MTPA-Phenyl group, and the Amine-H in a plane. -
Substituents with positive
lie on the right side of the plane; negative lie on the left.
Visualization of Workflows
Diagram 1: Structural Elucidation Workflow
This diagram details the logical flow from raw material to certified structure.
Caption: Step-by-step analytical hierarchy for confirming the structure of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.
Diagram 2: Mosher's Analysis Decision Tree
This diagram illustrates the specific logic used to assign the
Caption: Logic flow for determining absolute stereochemistry using chemical shift differences (
Quality Control: Chiral HPLC Method
While Mosher's method provides the absolute configuration, a robust HPLC method is required to determine Enantiomeric Excess (ee%) for routine batch release.
-
Column: Daicel Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is strictly required to suppress peak tailing caused by the primary amine interacting with silanols.
-
-
Detection: UV at 260 nm (targeting the fluorophenyl absorption).
-
System Suitability: Resolution (
) between enantiomers must be > 1.5.[4]
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for determining the absolute configuration of primary amines using Mosher's amides.[4][5] Nature Protocols, 2, 2451–2458.[5] [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Dolinšek, J., et al. (2019).
F NMR chemical shifts of para-substituted fluorobenzenes. Magnetic Resonance in Chemistry. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Characterization of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine in SERT Binding Assays
This Application Note is designed for research scientists and drug discovery professionals characterizing the pharmacological profile of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (referred to herein as FP-DMB ).
This guide focuses on the Serotonin Transporter (SERT) Radioligand Binding Assay , the gold standard for determining the affinity (
Introduction & Pharmacological Context
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (FP-DMB) is a lipophilic, primary amine structurally related to the phenethylamine class of monoamine transporter substrates and inhibitors. Its structural motif—featuring a halogenated phenyl ring and a bulky tert-butyl-like tail—suggests potential steric occlusion at the primary substrate binding site (S1) of the serotonin transporter (SERT).
In drug development, this compound is often evaluated to understand the Structure-Activity Relationship (SAR) of bulky alkyl-chain substitutions on serotonin reuptake inhibition. This protocol details the methodology to determine the inhibition constant (
Mechanistic Principle
The assay relies on competitive inhibition . [
Experimental Workflow Visualization
The following diagram outlines the critical path for the competitive binding assay, highlighting the logic flow from membrane preparation to data regression.
Figure 1: Operational workflow for SERT competitive radioligand binding assays.
Materials & Reagents
A. Compound Handling (FP-DMB)
-
Compound: 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (Hydrochloride salt recommended for solubility).
-
Solubility: Soluble in DMSO (up to 20 mM) or Ethanol.
-
Stock Solution: Prepare a 10 mM stock in 100% DMSO. Store at -20°C.
-
Working Solutions: Serial dilutions in Assay Buffer. Ensure final DMSO concentration in the assay well is <1% to prevent solvent effects on the transporter.
B. Radioligand
-
Ligand: [
H]-Citalopram (Specific Activity: 70–85 Ci/mmol). -
Justification: Citalopram is preferred over Paroxetine for this assay because it binds exclusively to the S1 site with high specificity, whereas Paroxetine can exhibit complex binding kinetics at allosteric sites.
C. Biological Material[2][3]
-
Source: Membranes from HEK-293 cells stably expressing hSERT (SLC6A4) or Rat Cortical Synaptosomes.
-
Protein Concentration: Optimized to yield ~1000–2000 CPM of specific binding (typically 10–50 µg protein/well).
D. Buffers[2]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (Ice cold).
-
Filter Pre-soak: 0.3% Polyethyleneimine (PEI) in water (Critical for reducing non-specific binding of lipophilic amines like FP-DMB).
Detailed Experimental Protocol
Step 1: Preparation of Assay Plate
Use a 96-well polypropylene plate (deep well or standard V-bottom).
-
Total Binding (TB): Add 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM Fluoxetine or Paroxetine (Saturating concentration to block all specific sites).
-
Test Compound (FP-DMB): Add 25 µL of FP-DMB at varying concentrations (e.g.,
M to M). -
Radioligand: Add 25 µL of [
H]-Citalopram (Final concentration ~1 nM, close to its ).
Step 2: Initiation
-
Start Reaction: Add 200 µL of hSERT membrane suspension to all wells.
-
Final Volume: 250 µL.
-
Incubation: Incubate for 60 minutes at 25°C (Room Temperature) .
-
Note: Equilibrium time is critical. Lipophilic compounds like FP-DMB may require longer equilibration times; 60 minutes is standard for SERT.
-
Step 3: Termination & Filtration
-
Pre-soak Filters: Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour prior to harvesting.
-
Harvest: Use a cell harvester (e.g., PerkinElmer or Brandel).
-
Filtration: Rapidly vacuum filter the assay plate contents through the GF/B filters.
-
Wash: Immediately wash filters 3 times with 3 mL of Ice-Cold Wash Buffer .
-
Why Ice-Cold? Low temperature prevents the dissociation of the ligand-receptor complex during the wash step.
-
Step 4: Detection
-
Drying: Allow filters to dry (optional, depending on scintillation fluid).
-
Scintillation: Add liquid scintillation cocktail (e.g., Ultima Gold).
-
Counting: Count radioactivity (CPM) using a Beta Counter (e.g., MicroBeta or TopCount) with a counting efficiency correction.
Data Analysis & Interpretation
A. Calculation of Specific Binding
[2]-
Acceptance Criteria: Specific binding should be >80% of Total Binding. If NSB is high, increase PEI soak time or check FP-DMB solubility.
B. IC50 Determination
Plot the Specific Binding (Y-axis, % of Control) against the Log[FP-DMB Concentration] (X-axis). Fit the data using a non-linear regression (4-parameter logistic equation):
C. Ki Calculation (Cheng-Prusoff)
Convert the observed
-
[L]: Concentration of [
H]-Citalopram used (nM). -
: Dissociation constant of [
H]-Citalopram (determined previously via Saturation Binding, typically ~1.5 nM for hSERT).
D. Expected Results Table
When characterizing FP-DMB, compare results against standard reference compounds.
| Compound | Target | Expected Ki (nM) | Hill Slope | Interpretation |
| Citalopram | hSERT | 1.0 - 5.0 | ~1.0 | High Affinity (Reference) |
| Fluoxetine | hSERT | 10 - 25 | ~1.0 | Moderate Affinity |
| FP-DMB | hSERT | TBD | ~1.0 | If Ki < 100 nM, considered a potent inhibitor. |
Troubleshooting & Optimization
Issue: High Non-Specific Binding (NSB)
Cause: FP-DMB is highly lipophilic (fluorophenyl + dimethylbutyl group) and may stick to plasticware or filters. Solution:
-
BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to the Assay Buffer to act as a carrier.
-
Filter Coating: Ensure filters are soaked in 0.3% PEI.[2]
-
Plate Type: Switch to low-binding plates.
Issue: "Filter Effect" (Depletion)
Cause: If FP-DMB binds to the filter, the free concentration in the well drops, artificially inflating the
Pathway Context: Serotonin Reuptake Inhibition[4]
Understanding where FP-DMB acts requires visualizing the synaptic context.
Figure 2: Mechanism of Action. FP-DMB competes with Serotonin for the SERT S1 site, preventing reuptake.
References
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.
-
Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 50(5), 345–350.
-
BenchChem. Application Notes and Protocols for Radioligand Binding Assays.
-
Santa Cruz Biotechnology. 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine Product Data.
Sources
Application Note: High-Throughput Screening for Novel Monoamine Oxidase B Inhibitors Featuring 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
Introduction: The Therapeutic Quest for Selective MAO-B Inhibitors
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine.[1][2] Elevated MAO-B activity is correlated with several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, by contributing to a reduction in dopaminergic neurons and an increase in oxidative stress.[1][2] Consequently, the discovery of potent and selective MAO-B inhibitors is a cornerstone of therapeutic strategies aimed at slowing disease progression and managing symptoms.[3] High-throughput screening (HTS) serves as the engine for such discovery efforts, enabling the rapid evaluation of large chemical libraries to identify novel inhibitor scaffolds.[4][5]
This application note details a comprehensive HTS workflow designed to identify and characterize inhibitors of human MAO-B. As a case study, we will utilize the novel compound, 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine , a small molecule with structural motifs suggestive of potential interaction with monoamine oxidases. The protocols herein describe a primary biochemical screen for direct MAO-B inhibition, followed by a cell-based secondary assay to assess neuroprotective effects in a relevant cellular model.
Principle of the Primary Assay: A Fluorometric Approach to MAO-B Activity
The primary HTS assay is a robust, "mix-and-read" fluorometric assay designed for a 384-well plate format.[3][4] The enzymatic activity of recombinant human MAO-B is quantified by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[4][6] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a highly sensitive and stable probe, such as N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), to produce the highly fluorescent resorufin.[4] The resulting fluorescent signal is directly proportional to MAO-B activity. Potential inhibitors, such as 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, will cause a decrease in this signal.
This method is highly amenable to HTS due to its high sensitivity, low background, and stable endpoint.[4][5] The workflow is designed to maximize throughput and minimize reagent consumption while maintaining excellent statistical performance, as indicated by the Z' factor.[4][5]
Diagram 1: Primary HTS Workflow for MAO-B Inhibition
Caption: A streamlined workflow for the primary biochemical screen.
Detailed Protocol: Primary HTS for MAO-B Inhibitors
This protocol is optimized for a 384-well format with a final assay volume of 50 µL.[2]
1. Reagents and Materials:
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 | -80°C |
| p-Tyramine (Substrate) | Sigma-Aldrich | T90344 | 4°C |
| Amplex™ Red Reagent | Thermo Fisher | A12222 | -20°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| Selegiline (Deprenyl) (Control) | Sigma-Aldrich | M0035 | 4°C |
| 1-(4-F-phenyl)-3,3-dimethylbutan-1-amine | In-house Library | RT, desiccated | |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.4 | 4°C | |
| 384-well black, flat-bottom plates | Greiner Bio-One | 781076 | RT |
2. Stock Solution Preparation:
-
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine: Prepare a 10 mM stock solution in 100% DMSO.
-
Selegiline (Positive Control): Prepare a 1 mM stock solution in 100% DMSO.
-
MAO-B Enzyme: Dilute recombinant human MAO-B in Assay Buffer to a working concentration of 0.4 mg/mL. Prepare fresh daily.
-
Substrate Mix: Prepare a 2X working solution in Assay Buffer containing:
-
20 µM p-Tyramine
-
200 µM Amplex Red
-
2 U/mL HRP (Note: Protect from light and prepare fresh daily)
-
3. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the 10 mM test compound stock solution into the appropriate wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) or 50 nL of Selegiline dilutions (positive control). This results in a final screening concentration of 10 µM for the test compound.
-
Enzyme Addition: Add 25 µL of the MAO-B enzyme working solution (0.4 mg/mL) to all wells. The final enzyme concentration will be 0.2 mg/mL.[4]
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute and then pre-incubate for 10 minutes at 37°C. This allows the test compound to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the 2X Substrate Mix to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (e.g., BMG PHERAstar) pre-set to 37°C. Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) every 5 minutes for a total of 45 minutes.[7][8]
4. Data Analysis and Hit Identification:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read.
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = (1 - (Slope_Compound / Slope_DMSO)) * 100
-
Hit Criteria: A compound is typically identified as a primary "hit" if it exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Quality Control: The quality and robustness of the assay are monitored by calculating the Z' factor from the positive (Selegiline) and negative (DMSO) controls.[4][5] A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]
Z' = 1 - ( (3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative| )
Secondary Assay: Assessing Neuroprotection in a Cell-Based Model
Primary hits from the biochemical screen must be validated in a more physiologically relevant context. A cell-based assay using a human neuroblastoma cell line, such as SH-SY5Y, can assess the compound's ability to protect neurons from oxidative stress, a key pathological feature of neurodegenerative diseases.[9]
Principle: SH-SY5Y cells are pre-treated with the hit compound (e.g., 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine) before being challenged with an oxidative insult, such as hydrogen peroxide (H₂O₂).[9] Cell viability is then assessed using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®), which is a marker of metabolically active cells. A neuroprotective compound will result in higher cell viability compared to untreated, H₂O₂-challenged cells.
Diagram 2: Neuroprotection Secondary Assay Workflow
Caption: Workflow for the cell-based neuroprotection assay.
Detailed Protocol: Secondary Neuroprotection Assay
1. Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hydrogen Peroxide (H₂O₂), 30% solution (Sigma-Aldrich)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled tissue culture plates
2. Assay Procedure:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine and other primary hits in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Pre-incubation: Incubate the cells with the compounds for 24 hours.[9]
-
Oxidative Stress Induction: Prepare a fresh solution of 200 µM H₂O₂ in serum-free medium. Remove the compound-containing medium and add 100 µL of the H₂O₂ solution to all wells except for the "no-stress" control wells (which receive 100 µL of fresh serum-free medium). This results in a final H₂O₂ concentration of 100 µM.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C, 5% CO₂.[9]
-
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate Percent Neuroprotection: The protective effect of the compound is determined by comparing the viability of compound-treated, H₂O₂-stressed cells to the controls. % Neuroprotection = ( (Luminescence_Compound - Luminescence_H2O2) / (Luminescence_Control - Luminescence_H2O2) ) * 100
-
Determine EC₅₀: Plot the percent neuroprotection against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal effective concentration (EC₅₀).
Conclusion and Forward Path
The described HTS cascade provides a robust and efficient methodology for identifying and validating novel inhibitors of MAO-B, such as 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. The primary biochemical assay is designed for high-density screening, while the secondary cell-based assay offers crucial validation of a compound's neuroprotective potential in a more complex biological system. Compounds that demonstrate potent inhibition in the primary screen and significant neuroprotective effects in the secondary assay represent promising leads for further optimization, including selectivity profiling against MAO-A and subsequent preclinical development for the treatment of neurodegenerative diseases.
References
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. Available from: [Link]
-
Carradori, S., et al. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 27(6), 845-852.* Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available from: [Link]
-
Finberg, J. P., & Youdim, M. B. (2002). Pharmacological and clinical effects of monoamine oxidase B inhibitors. British Journal of Pharmacology, 136(5), 637-648.* Available from: [Link]
-
Maher, P., & Schubert, D. (2009). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 37(2), 89-97. Available from: [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit (EIMAO-100). Available from: [Link]
-
Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets, 5(6), 711-722. Available from: [Link]
-
Tsvetkov, A. S., & Finkbeiner, S. (2017). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 12(10), 1019-1028. Available from: [Link]
-
Ghibaudi, E., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2011, pp. 273-291). Springer. Available from: [Link]
-
MD Biosciences. (n.d.). Cell-Based Assays. Available from: [Link]
-
Johnson, D. S., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 3(3), 287-296. Available from: [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Available from: [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available from: [Link]
Sources
- 1. High throughput screening to identify natural human monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. journals.physiology.org [journals.physiology.org]
Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods for the Analysis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, a crucial amine intermediate in pharmaceutical synthesis. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document emphasizes the scientific rationale behind the selection of analytical parameters and provides step-by-step protocols to ensure reproducibility and accuracy. Furthermore, it addresses the potential for chiral separation of its enantiomers, a critical aspect for pharmaceutical development.
Introduction
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine is a primary amine that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly influence the metabolic stability and pharmacokinetic properties of the final drug substance. Consequently, accurate and precise analytical methods are imperative for monitoring its purity, stability, and concentration in reaction mixtures, as well as for pharmacokinetic studies.
This application note details two orthogonal analytical techniques, HPLC and GC-MS, for the comprehensive analysis of this compound. HPLC is presented as a primary tool for quantification and purity assessment, while GC-MS offers high sensitivity and structural confirmation. The inherent chirality of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine also necessitates considerations for enantioselective separation, which is addressed in the HPLC section. The validation of these analytical procedures is crucial to ensure they are suitable for their intended purpose[1].
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many amine-containing pharmaceuticals.[2] For 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, both reversed-phase and chiral chromatography approaches are detailed below.
Achiral (Reversed-Phase) HPLC for Purity and Quantification
This method is designed for the routine analysis of purity and for quantifying the concentration of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine in various sample matrices. A C18 stationary phase is selected for its versatility and robustness in retaining moderately polar compounds. The addition of a small amount of a basic modifier, such as triethylamine or diethylamine, to the mobile phase is a common strategy to improve the peak shape of basic analytes like amines by minimizing interactions with residual silanol groups on the silica support.[3]
Table 1: HPLC (Reversed-Phase) Instrumental Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 15 minutes |
Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Standard Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine reference standard at 1 mg/mL in the same diluent. Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.01 to 2 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the peak corresponding to 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. Quantify the analyte in the samples using the calibration curve generated from the standards.
Chiral HPLC for Enantiomeric Separation
Since 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine possesses a stereocenter, the separation of its enantiomers is often a regulatory requirement in pharmaceutical development. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the enantioseparation of a wide range of chiral compounds, including amines.[4][5] The selection of a suitable mobile phase, typically a mixture of a non-polar solvent and an alcohol, is critical for achieving optimal resolution.
Table 2: Chiral HPLC Instrumental Conditions
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 20 minutes |
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for an extended period, as recommended by the manufacturer, to ensure stable and reproducible chromatography.
-
Analysis: Inject the sample.
-
Data Processing: Determine the resolution between the two enantiomeric peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Diagram: HPLC Experimental Workflow
Caption: A generalized workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification based on mass spectra.[6] While primary amines can sometimes exhibit poor peak shape on standard GC columns due to their polarity and reactivity, appropriate column selection and potential derivatization can overcome these challenges.[7][8]
Direct GC-MS Analysis
For a sufficiently volatile and thermally stable amine like 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, direct analysis without derivatization is often feasible. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for this compound.
Table 3: GC-MS Instrumental Conditions
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile, non-polar solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Standard Preparation: Prepare a reference standard solution at the same concentration in the same solvent.
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Data Processing: Identify the analyte peak by its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern. For quantification, selected ion monitoring (SIM) can be employed for enhanced sensitivity and selectivity.
GC-MS Analysis with Derivatization
In cases where peak tailing or low sensitivity is observed, derivatization can significantly improve the chromatographic performance of amines. Silylation, for instance, replaces the active hydrogen on the amine with a less polar trimethylsilyl (TMS) group, reducing its polarity and improving its volatility.
Protocol: Silylation Derivatization for GC-MS
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial and dissolve in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature and inject 1 µL of the derivatized solution into the GC-MS using the conditions outlined in Table 3. The oven temperature program may need to be adjusted based on the volatility of the derivative.
Diagram: GC-MS Experimental Workflow
Caption: A schematic of the GC-MS analytical process.
Method Validation
Both the HPLC and GC-MS methods presented should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. The reversed-phase HPLC method is suitable for routine purity testing and quantification, while the chiral HPLC method allows for the critical assessment of enantiomeric purity. The GC-MS method serves as an excellent orthogonal technique for confirmation of identity and for trace-level analysis. Proper method validation is essential before implementation in a regulated environment. These protocols offer a solid foundation for researchers and scientists in the pharmaceutical industry to develop and implement analytical strategies for this important compound.
References
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. Retrieved from [Link]
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,3-Dimethylbutylamine. NIST WebBook. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2019, March 31). Validation of analytical methods - Strategies & importance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
American Chemical Society. (2026, January 12). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Retrieved from [Link]
-
RSC Publishing. (2023, September 14). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 1-(4-Fluorophenyl)cyclobutan-1-amine Properties. Retrieved from [Link]
-
MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]
-
PubMed. (2023, June 13). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]
-
ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
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Application Note: High-Fidelity Synthesis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine Scaffolds for SAR Profiling
Executive Summary & Strategic Rationale
The 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine scaffold represents a "privileged structure" in modern CNS and metabolic drug discovery. This motif combines two critical medicinal chemistry strategies:
-
Metabolic Blocking via Fluorination: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the biologically vulnerable phenyl ring, extending half-life (
) while modulating lipophilicity (LogP) and pKa [1].[1] -
Steric Protection via tert-Butyl Group: The bulky 3,3-dimethyl moiety (neohexyl tail) provides resistance against
-oxidation and creates significant hydrophobic contacts within receptor binding pockets.
This application note details a robust, scalable, and stereocontrolled synthetic route for this scaffold. Unlike generic protocols, this guide addresses the specific steric challenges posed by the tert-butyl group during condensation and reduction.
Retrosynthetic Analysis & Workflow
To access both racemic and enantiopure variants for Structure-Activity Relationship (SAR) studies, we employ a divergent strategy. The core ketone is synthesized via Friedel-Crafts acylation, followed by Ellman’s auxiliary approach for the chiral amine, which offers superior diastereocontrol compared to standard reductive amination.
Graphical Workflow (DOT Visualization)
Figure 1: Modular synthetic workflow for accessing the target scaffold and subsequent SAR library generation.
Protocol 1: Synthesis of the Key Ketone
Target: 1-(4-fluorophenyl)-3,3-dimethylbutan-1-one
The steric bulk of the tert-butyl group in the acyl chloride requires careful thermal management to ensure complete conversion without rearranging the alkyl chain.
Materials
-
Fluorobenzene (Reagent Grade)
-
3,3-Dimethylbutanoyl chloride (tert-butylacetyl chloride)
-
Aluminum Chloride (AlCl
), anhydrous -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried 3-neck flask under N
, suspend AlCl (1.2 equiv) in anhydrous DCM (5 mL/mmol). Cool to 0°C. -
Acyl Chloride Addition: Add 3,3-dimethylbutanoyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex (solution typically turns yellow/orange).
-
Substrate Addition: Add Fluorobenzene (1.2 equiv) dropwise at 0°C.
-
Expert Tip: Fluorine is a deactivating group. Unlike benzene, the reaction requires thermal energy to drive to completion.
-
-
Reaction: Allow to warm to Room Temperature (RT), then reflux (40°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl.
-
Safety: Exothermic quenching of AlCl
generates HCl gas. Perform in a fume hood.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (SiO
, 0-5% EtOAc in Hexanes).
Data Validation:
-
Yield: Expect 85–92%.
-
1H NMR (CDCl
): 7.9-8.0 (m, 2H, Ar-H ortho to CO), 7.1 (m, 2H, Ar-H meta), 2.8 (s, 2H, -CH -), 1.05 (s, 9H, t-Bu).
Protocol 2: Enantioselective Amine Synthesis (Ellman Method)
Target: (S)- or (R)-1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine
Direct reductive amination of this ketone is sluggish due to the adjacent neopentyl sterics. The Ellman sulfinamide method is superior here, utilizing Ti(IV) to force condensation [2].
Materials
-
Key Ketone (from Protocol 1)
-
(R)-2-methylpropane-2-sulfinamide (Ellman's Auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)
) -
L-Selectride (1.0 M in THF) or NaBH
-
THF (anhydrous)
Step-by-Step Methodology
A. Condensation (Imine Formation)[2]
-
Setup: Dissolve Ketone (1.0 equiv) and (R)-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OEt)
(2.0 equiv) under N . -
Heating: Heat to 70–75°C for 16–24 hours.
-
Critical Insight: Standard RT protocols fail here due to the steric bulk of the 3,3-dimethyl group. High temperature and the Lewis acidity of Ti(OEt)
are mandatory to drive equilibrium [3].
-
-
Workup: Cool to RT. Add brine and EtOAc. Stir vigorously until Ti salts precipitate. Filter through Celite. Concentrate.
B. Diastereoselective Reduction[3]
-
Cooling: Dissolve the crude sulfinyl imine in THF. Cool to -78°C.[4]
-
Reduction: Add L-Selectride (1.1 equiv) dropwise. Stir at -78°C for 2 hours.
-
Selectivity Note: L-Selectride provides higher diastereomeric ratios (dr > 95:[5]5) compared to NaBH
due to the bulky borohydride interacting with the bulky tert-butyl chain [4].
-
-
Quench: Add MeOH at -78°C, then warm to RT. Add sat. NH
Cl.
C. Deprotection
-
Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.
-
Isolation: Concentrate to dryness. Triturate with Et
O to obtain the amine hydrochloride salt as a white solid.
SAR Library Generation & Data Interpretation
Once the chiral amine is in hand, SAR exploration focuses on the nitrogen center.
SAR Decision Logic (DOT Visualization)
Figure 2: Decision matrix for derivatizing the core amine based on medicinal chemistry objectives.
Analytical Data Summary
| Parameter | Value / Observation | Interpretation |
| 19F NMR | Diagnostic single peak confirming para-F integrity. | |
| Chiral HPLC | Chiralcel OD-H or AD-H | Essential to verify ee% > 98% for biological assays. |
| Mass Spec | [M+H]+ ~ 210.16 | Confirm molecular weight (Free base). |
| Stability | High | Fluorine prevents ring oxidation; t-Butyl prevents chain degradation. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[6][7] Accounts of Chemical Research, 35(11), 984-995. Link
-
Liu, G., et al. (1999).[8] Synthesis of Enantiomerically Pure Amines by the Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines.[8] Journal of Organic Chemistry, 64(4), 1278-1284. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link
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- 4. sites.pitt.edu [sites.pitt.edu]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Mass spectrometry fragmentation pattern of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
Technical Support Center: 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
Welcome to the technical support guide for the mass spectrometric analysis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to interpret its mass spectrum or troubleshoot their experimental setup. We will delve into the expected fragmentation patterns, provide solutions to common analytical challenges, and offer detailed experimental protocols.
Part 1: Understanding the Fragmentation Pattern
The key to identifying a molecule by mass spectrometry lies in understanding how it breaks apart after ionization. The structure of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine contains several features that dictate its fragmentation: a primary amine, a bulky tert-butyl group, and a fluorophenyl ring attached to the benzylic carbon.
Q1: What is the expected molecular ion (M⁺•) for this compound?
The molecular formula is C₁₁H₁₆FN. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.
-
Calculation: (11 x 12) + (16 x 1) + (1 x 19) + (1 x 14) = 132 + 16 + 19 + 14 = 181
Therefore, you should expect to see the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 181. In Electron Ionization (EI) mass spectrometry, this peak might be of low intensity or even absent if the molecule fragments very readily.[1][2]
Q2: What are the primary fragmentation pathways and the most characteristic ions?
The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The two most significant pathways are benzylic/alpha-cleavage and rearrangements involving the aromatic ring.
-
Benzylic and α-Cleavage (Loss of the tert-butyl group): The bond between the carbon bearing the amine/phenyl group (C1) and the adjacent carbon of the tert-butyl group (C2) is the most likely to break. This is known as α-cleavage for amines and is also an energetically favorable benzylic cleavage.[1][3][4] This cleavage results in the loss of a neutral tert-butyl radical (57 Da), leading to a highly stable, resonance-delocalized cation.
-
Fragment: [F-C₆H₄-CH=NH₂]⁺
-
Expected m/z: 124
-
-
Formation of the Fluorotropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium cation (C₇H₇⁺, m/z 91) through rearrangement.[5][6][7] For this molecule, the initial benzylic cation can lose the amine group and rearrange to form a fluorotropylium ion. This is often the most intense peak (the base peak) in the spectrum.[7][8]
-
Fragment: [C₇H₆F]⁺
-
Expected m/z: 109
-
Q3: How does the tert-butyl group contribute to the spectrum?
The bulky tert-butyl group is prone to fragmentation, providing two characteristic signals:
-
Loss of a Methyl Radical: A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.[9][10][11] This produces an ion at [M-15]⁺.
-
Fragment: [F-C₆H₄-CH(NH₂)-C(CH₃)₂]⁺
-
Expected m/z: 166
-
-
Formation of the tert-Butyl Cation: The tert-butyl group can also be cleaved in a way that it retains the positive charge, forming the very stable tertiary tert-butyl carbocation.
-
Fragment: [C(CH₃)₃]⁺
-
Expected m/z: 57
-
Data Summary: Predicted Major Fragment Ions
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Plausibility |
| 181 | [C₁₁H₁₆FN]⁺• | Molecular Ion | High (May be weak in EI) |
| 166 | [M - CH₃]⁺ | Loss of methyl radical from tert-butyl group | High |
| 124 | [F-C₆H₄-CH=NH₂]⁺ | α-Cleavage / Benzylic Cleavage (Loss of •C₄H₉) | Very High |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion (rearrangement) | Very High (Likely Base Peak) |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation | High |
Visualization of Fragmentation Pathways
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster [uni-muenster.de]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 9. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, primarily via the reductive amination of 4'-fluoro-2,2-dimethylpropiophenone.
Issue 1: Low Yield of the Desired Primary Amine
Question: My reaction is resulting in a low yield of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this synthesis often stem from suboptimal conditions for the reductive amination process. The primary competing side reactions are the reduction of the starting ketone to an alcohol and the formation of secondary amine byproducts. Here’s a systematic approach to troubleshooting:
Probable Causes & Solutions:
-
Premature Reduction of the Ketone: The reducing agent may be reducing the 4'-fluoro-2,2-dimethylpropiophenone to the corresponding alcohol before it can react with the ammonia source to form the imine.
-
Solution: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones and aldehydes but readily reduces the intermediate iminium ion.[1][2][3] It is generally preferred over sodium borohydride (NaBH₄) for this reason.[1][4] If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is maintained in the weakly acidic range (pH 6-7) to favor imine reduction over ketone reduction.[3][4]
-
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine may not be shifted sufficiently towards the imine, leading to unreacted starting material.
-
Solution:
-
Dehydration: The formation of the imine from the ketone and ammonia source is a condensation reaction that releases water.[4] Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
pH Control: The reaction is typically acid-catalyzed. A weakly acidic environment (e.g., using ammonium acetate or adding a catalytic amount of acetic acid) can facilitate imine formation.[1][3] However, strongly acidic conditions will protonate the amine source, rendering it non-nucleophilic.
-
-
-
Suboptimal Ammonia Source: The choice and concentration of the ammonia source are critical.
-
Solution: A high concentration of the ammonia source is generally required to favor imine formation. Using ammonium acetate can be advantageous as it provides both the ammonia source and the acidic catalyst.[3] Alternatively, using ammonia gas dissolved in a suitable solvent or a solution of ammonia in an alcohol can also be effective.
-
Experimental Protocol: Optimized Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4'-fluoro-2,2-dimethylpropiophenone (1 equivalent) and ammonium acetate (5-10 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
Issue 2: Formation of a Significant Amount of Secondary Amine Impurity
Question: My final product is contaminated with a significant amount of a secondary amine byproduct. How can I prevent this?
Answer:
The formation of a secondary amine, bis(1-(4-fluorophenyl)-3,3-dimethylbutyl)amine, is a common side reaction where the initially formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.
Probable Causes & Solutions:
-
Stoichiometry of Reactants: An insufficient excess of the ammonia source can lead to the primary amine product competing with ammonia for reaction with the ketone.
-
Solution: Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate or a saturated solution of ammonia). This will statistically favor the reaction of the ketone with ammonia over the primary amine product.
-
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can sometimes promote the formation of the secondary amine.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Running the reaction at room temperature or slightly below is often sufficient and can help minimize this side reaction.
-
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine?
A1: The most widely used and reliable method is the one-pot reductive amination of 4'-fluoro-2,2-dimethylpropiophenone.[4][5] This method is generally efficient and can be performed under mild conditions. The choice of a selective reducing agent like sodium triacetoxyborohydride is crucial for minimizing side reactions and achieving high yields.[1][2]
Q2: Can I use other synthetic routes like the Leuckart reaction?
A2: While the Leuckart reaction is a classical method for reductive amination using ammonium formate or formamide at high temperatures, it is generally less favored for this specific synthesis.[6][7] The high temperatures can lead to the formation of more byproducts and tars, making purification more challenging.[6] Modern methods using borohydride reagents offer better selectivity and milder reaction conditions.
Q3: What are the key parameters to control during the reductive amination?
A3: The three most critical parameters are:
-
Choice of Reducing Agent: As discussed, a selective reducing agent that preferentially reduces the imine over the ketone is essential.
-
pH of the Reaction Medium: A weakly acidic pH is optimal for imine formation.[3][4]
-
Concentration of the Ammonia Source: A large excess is needed to outcompete the primary amine product and prevent secondary amine formation.
Q4: How can I purify the final product effectively?
A4: If the reaction is optimized to minimize side products, purification can be straightforward.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaOH) to precipitate the free amine, which is then extracted with an organic solvent.
-
Crystallization: The product, or a salt of the product (e.g., the hydrochloride salt), may be crystalline and can be purified by recrystallization from a suitable solvent system.
-
Column Chromatography: If significant impurities are present, purification by column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.
Q5: Are there any safety concerns I should be aware of?
A5: Yes, several safety precautions should be taken:
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids.[3][4] Handle with care in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in this synthesis are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Quenching: The quenching of borohydride reagents can be exothermic and may release hydrogen gas. Perform quenching slowly and with adequate cooling.
Comparative Data of Reducing Agents
| Reducing Agent | Typical Solvent(s) | pH Range | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Inexpensive, readily available. | Can reduce the starting ketone; less selective.[1][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Weakly Acidic (6-7) | Selective for imines at controlled pH.[3][4] | Toxic, potential for HCN release.[3][4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Weakly Acidic | Highly selective for imines, mild, non-toxic byproducts.[1][2][3] | More expensive than NaBH₄. |
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
References
- Benchchem. (n.d.). 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
YouTube. (2025). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PubMed Central. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
- Cross, J. M., & Fugitt, C. H. (1949). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 14(4), 529–532.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
-
Scribd. (n.d.). Reductive Amination of Carbonyl Compounds With Borohydride and Boran. Retrieved from [Link]
-
PubMed Central. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]
- Google Patents. (1978). United States Patent (19).
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8231–8233.
- Google Patents. (2006). Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.
- Google Patents. (1997). Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
- Google Patents. (2013). Raf Inhibitor Compounds.
-
MDPI. (2020). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]
-
MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from [Link]
-
PubMed. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. organicreactions.org [organicreactions.org]
- 8. 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | 1016494-95-3 | Benchchem [benchchem.com]
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine handling and storage best practices
Technical Support Center: 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine Reference Ticket: #F-AMINE-33DM-Handling Status: Open | Priority: High
Welcome to the Specialized Amine Support Portal
Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Handling, Storage, and Troubleshooting for 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.
You are accessing this guide because you are likely working with a specialized building block—a fluorinated benzylic amine with a bulky neopentyl-like tail . This molecule presents a unique duality: the steric bulk of the tert-butyl group provides kinetic stability in some reactions, but the primary amine functionality remains highly susceptible to atmospheric degradation.
This guide is not a generic safety sheet. It is a troubleshooting system designed to reverse-engineer the problems you are seeing in the flask.
Part 1: The "Crust" Phenomenon (Immediate Handling)
Common User Ticket:
"I received the compound as a clear oil, but after opening the vial and leaving it on the bench for an hour, a white solid crust formed on the rim. Is my compound degrading?"
Technical Diagnosis: Yes, but it is reversible. You are witnessing the formation of an ammonium carbamate salt .
The Mechanism (Causality): Primary amines are potent nucleophiles. Upon exposure to air, they attack the electrophilic carbon of atmospheric CO₂.
-
Attack: The nitrogen lone pair attacks CO₂ to form a carbamic acid intermediate.
-
Proton Transfer: Since the carbamic acid is unstable, a second equivalent of your amine abstracts a proton.[1]
-
Result: An ionic solid (salt) forms, which is insoluble in the parent oil, appearing as a "crust."
Visualization: The CO₂ Degradation Pathway
Troubleshooting Protocol:
| Symptom | Immediate Action | Recovery Method |
|---|---|---|
| White Crust | Purge headspace with Argon immediately. | Dissolve in dry DCM; wash with 1M NaOH. The base converts the carbamate back to the free amine. |
| Cloudy Oil | Check water content (Karl Fischer). | Dry over activated 3Å molecular sieves (pellets, not powder) for 4 hours. |
Part 2: Storage Best Practices (The Stability Matrix)
Common User Ticket:
"Should I store this as the free base or convert it to a salt? I need to keep it for 6 months."
The Scientist's Verdict: For long-term storage (>2 weeks), you must convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt.
Why? (Scientific Logic):
-
Oxidation: The benzylic C-H bond (adjacent to the Nitrogen and the Phenyl ring) is activated. Over time, air oxidation can lead to the formation of the corresponding imine or ketone (cleaving the C-N bond).
-
Volatility: While the molecular weight (~195 g/mol ) suggests a high boiling point, free base amines can slowly creep or volatilize in high-vacuum desiccators.
-
Crystallinity: The free base is likely an oil or low-melting solid due to the flexible alkyl tail. The HCl salt creates a rigid lattice, preventing diffusion of oxygen and moisture.
Protocol: Conversion to HCl Salt (Self-Validating)
-
Dissolve: Dissolve 1.0 eq of the amine oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Note: The bulky t-butyl group makes this amine very lipophilic; do not use water/methanol mixtures for the initial dissolution.
-
-
Acidify: Add 1.05 eq of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitate: A white precipitate should form immediately.
-
Troubleshooting: If it oils out (gummy solid), add a seed crystal or scratch the glass. If still oily, switch solvent to n-Heptane.
-
-
Isolate: Filter under inert gas (Nitrogen).
-
Validation: Take a small sample. Dissolve in D₂O. Check pH (should be ~2-3). Run ¹H NMR; the alpha-proton signal should shift downfield (~0.5 ppm) compared to the free base.
Part 3: Solubility & Reactivity (The "Fatty" Amine)
Common User Ticket:
"I'm trying to run an amide coupling in water/DMF, but the amine isn't dissolving, or the reaction is incredibly slow."
Technical Insight: You are underestimating the lipophilicity introduced by the 3,3-dimethyl (neopentyl-like) tail and the fluorophenyl group.
Quantitative Data: Solubility Profile
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
|---|---|---|---|
| Water (pH 7) | < 0.1 mg/mL (Insoluble) | Moderate | Avoid aqueous buffers for free base reactions. |
| DCM / Chloroform | Excellent | Poor | Best for extraction/workup. |
| DMSO / DMF | Excellent | Good | Preferred reaction solvents. |
| Hexanes | Good | Insoluble | Use for washing away non-polar impurities from the salt. |
Reactivity Note (Sterics): The 3,3-dimethyl group acts as a "neopentyl" tail. While it is not directly on the amine carbon (alpha-position), it is at the gamma-position.
-
Impact: It adds bulk that shields the amine slightly, but more importantly, it creates a "greasy" tail that may cause the molecule to micellize in aqueous environments, retarding reaction rates.
-
Solution: Run reactions in organic solvents (DCM, THF) rather than aqueous biphasic systems.
Part 4: Purity & Analysis (The "Ghost" Impurities)
Common User Ticket:
"My LCMS shows the correct mass, but the NMR looks messy around the aromatic region."
The Diagnostic Workflow: Use the Fluorine atom as your built-in spy.
-
Run ¹⁹F NMR (Fluorine NMR):
-
Pure Product: Single sharp singlet (or multiplet depending on decoupling) around -110 to -120 ppm (typical for 4-F-Phenyl).
-
Impurity A (Oxidation): A small peak shifted slightly downfield suggests the imine or ketone degradation product.
-
Impurity B (Salt mismatch): If you see two peaks, you likely have a mix of free base and salt species in the tube (ensure your NMR solvent is neutralized).
-
Visualization: Storage Decision Tree
References & Validated Sources
-
Amine-CO₂ Reactivity:
-
Handling of Fluorinated Benzylamines:
-
Source: Sigma-Aldrich Technical Data for 4-Fluorobenzylamine (Analogous structure handling).
-
URL:
-
-
Salt Formation & Purification:
-
Source: University of Rochester, Department of Chemistry. "Purification: How To - Recrystallization and Salt Formation."
-
URL:
-
-
Benzylic Amine Stability:
-
Source: National Institutes of Health (NIH) / PMC. "Stability and synthesis of primary benzylamines."
-
URL:
-
For further assistance, please reply to this thread with your specific solvent conditions and observed ¹H NMR shifts.
Sources
- 1. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine for the Dopamine Transporter
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of the novel compound, 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, a putative atypical dopamine transporter (DAT) inhibitor. We will objectively compare its potential binding profile with established atypical and typical DAT inhibitors, supported by detailed experimental protocols. This document is designed to ensure scientific integrity and provide a robust, self-validating system for characterization.
Introduction: The Significance of Atypical Dopamine Transporter Inhibitors
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants like cocaine. While typical DAT inhibitors block dopamine reuptake, they often carry a high risk of abuse. Atypical DAT inhibitors, in contrast, also bind to the transporter but exhibit a lower abuse potential, making them promising candidates for therapeutic interventions in substance use disorders and other neurological conditions.[1][2] These agents are thought to stabilize the transporter in a conformation different from that induced by typical inhibitors, leading to their unique pharmacological profile.[3][4] The compound 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine shares structural motifs with known atypical DAT inhibitors, suggesting it may belong to this therapeutically relevant class. This guide outlines the necessary steps to validate its binding affinity and selectivity for the human dopamine transporter (hDAT).
Comparative Framework: Benchmarking Against Known Ligands
To contextualize the binding affinity of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, it is essential to compare it against a panel of well-characterized DAT ligands. This panel should include both typical and atypical inhibitors to fully understand its pharmacological profile.
Table 1: Reference Compounds for Comparative Binding Analysis
| Compound | Class | Reported DAT Affinity (Ki, nM) | Primary Transporter Selectivity |
| Cocaine | Typical Inhibitor | ~100-500 | DAT > SERT > NET |
| GBR 12909 | Atypical Inhibitor | ~5-20 | Highly DAT Selective |
| Benztropine | Atypical Inhibitor | ~50-150 | DAT > SERT, NET |
| Modafinil | Atypical Inhibitor | ~1000-3000 | Weak DAT inhibitor |
| Nisoxetine | NET Inhibitor | >1000 (for DAT) | Highly NET Selective |
| Citalopram | SERT Inhibitor | >1000 (for DAT) | Highly SERT Selective |
Note: The reported affinity values can vary between studies and experimental conditions.
The selection of these compounds allows for a multi-faceted comparison. Cocaine serves as the archetypal typical inhibitor. GBR 12909 and Benztropine are well-established atypical inhibitors with distinct binding characteristics.[2] Modafinil represents a weaker atypical inhibitor. Nisoxetine and Citalopram are included as selective inhibitors for the norepinephrine transporter (NET) and serotonin transporter (SERT), respectively, to assess the selectivity profile of our compound of interest.[5][6]
Experimental Validation: Methodologies for Determining Binding Affinity
To rigorously validate the binding affinity of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, a series of well-established in vitro assays should be employed. Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[7]
Radioligand Competition Binding Assay for the Dopamine Transporter
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of the radioligand, [³H]WIN 35,428 (a cocaine analog commonly used for DAT binding assays), typically at a concentration close to its Kd value.[9]
-
Varying concentrations of the test compound, 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, or a reference compound.
-
For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) is used in place of the test compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Selectivity Profiling: Binding Assays for SERT and NET
To determine the selectivity of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, similar competition binding assays should be performed for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
-
For SERT: Use membranes from cells expressing hSERT and a SERT-selective radioligand such as [³H]Citalopram or [³H]Paroxetine.[12][13]
-
For NET: Use membranes from cells expressing hNET and a NET-selective radioligand such as [³H]Nisoxetine.[6][14]
The Ki values obtained for DAT, SERT, and NET will allow for the calculation of selectivity ratios (e.g., Ki(SERT)/Ki(DAT) and Ki(NET)/Ki(DAT)).
Interpreting the Data: A Framework for Classification
The collected binding affinity and selectivity data will provide a clear picture of the pharmacological profile of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.
Table 2: Expected Binding Profiles for Different DAT Inhibitor Classes
| Parameter | Typical Inhibitor (e.g., Cocaine) | Atypical Inhibitor (e.g., GBR 12909) | Compound of Interest (Hypothetical) |
| DAT Affinity (Ki) | Moderate to high | High | To be determined |
| SERT Affinity (Ki) | Moderate | Low | To be determined |
| NET Affinity (Ki) | Moderate | Low | To be determined |
| DAT/SERT Selectivity | Moderate | High | To be determined |
| DAT/NET Selectivity | Moderate | High | To be determined |
A high affinity for DAT (low Ki value) coupled with high selectivity over SERT and NET would be indicative of a potent and selective DAT inhibitor. Further functional assays, such as dopamine uptake inhibition and efflux assays, would be necessary to definitively classify it as a typical or atypical inhibitor.[15] Atypical inhibitors often exhibit slower association and dissociation rates from the transporter, a characteristic that can be investigated using kinetic binding studies.[1]
Advanced Characterization: Delving Deeper into the Mechanism
For a more in-depth understanding of the interaction between 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine and the dopamine transporter, advanced biophysical techniques can be employed.
Advanced Techniques for Binding Characterization
Caption: Advanced techniques for in-depth binding characterization.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Functional Uptake Assays: These assays measure the ability of the compound to inhibit the transport of a substrate, such as [³H]dopamine, into cells expressing the transporter. This provides a measure of the compound's functional potency (IC50).[15][16]
Conclusion: A Pathway to Confident Characterization
By systematically applying the comparative framework and experimental protocols outlined in this guide, researchers can confidently validate the binding affinity and selectivity of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine for the dopamine transporter. This rigorous approach, grounded in established scientific principles, will not only elucidate the pharmacological profile of this novel compound but also provide a solid foundation for its potential development as a therapeutic agent. The combination of classical radioligand binding assays with advanced biophysical techniques will yield a comprehensive understanding of its interaction with the dopamine transporter, paving the way for further preclinical and clinical investigation.
References
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The Isomeric Preference of an Atypical Dopamine Transporter Inhibitor Contributes to Its Selection of the Transporter Conformation. ACS Chemical Neuroscience. Available from: [Link]
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Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Progress in Neurobiology. Available from: [Link]
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Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Available from: [Link]
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NET (SLC6A2) Transporter Assay. BioIVT. Available from: [Link]
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The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation. ACS Chemical Neuroscience. Available from: [Link]
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Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. Available from: [Link]
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A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica. Available from: [Link]
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RDS-04-010: a novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. bioRxiv. Available from: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]
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DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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Saturation and competition binding experiments. ResearchGate. Available from: [Link]
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Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening. Available from: [Link]
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Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience. Available from: [Link]
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SERT Transporter Assay. BioIVT. Available from: [Link]
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Assay: Binding affinity for serotonin transporter (SERT) (CHEMBL805336). ChEMBL. Available from: [Link]
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Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences. Available from: [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. Available from: [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]
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Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. ACS Chemical Neuroscience. Available from: [Link]
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Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience. Available from: [Link]
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Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
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Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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[3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Is Cocaine Protonated When it Binds to the Dopamine Transporter? ACS Chemical Neuroscience. Available from: [Link]
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Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International. Available from: [Link]
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Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Organic cation transporters in psychiatric and substance use disorders. Neuroscience and Biobehavioral Reviews. Available from: [Link]
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Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Synapse. Available from: [Link]
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Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. Nature Neuroscience. Available from: [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]
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Mapping cellular targets of covalent cancer drugs in the entire mammalian body. bioRxiv. Available from: [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available from: [Link]
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A Comparative Guide to the Enantiomeric Separation of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine and Related Primary Amines
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of function. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The compound 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, a primary amine featuring a stereocenter, exemplifies a class of molecules where control over enantiomeric purity is paramount. The bulky tert-butyl group and the fluorophenyl ring create a distinct chiral environment, making its resolution a representative challenge for analytical scientists.
This guide provides an in-depth, objective comparison of methodologies for the enantiomeric separation of this compound and its structural analogs. Moving beyond a simple recitation of protocols, we will explore the causality behind analytical choices, comparing the established workhorse of High-Performance Liquid Chromatography (HPLC) with the modern, high-efficiency Supercritical Fluid Chromatography (SFC). This document is designed for researchers, scientists, and drug development professionals seeking to establish robust, efficient, and reliable methods for chiral amine resolution.
The Primary Approach: Chiral High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the cornerstone of enantioselective analysis. Its versatility and robustness are built upon the diversity of available Chiral Stationary Phases (CSPs). For primary amines like our target analyte, polysaccharide-based CSPs are the industry standard, offering a powerful combination of broad applicability and high selectivity.
The Engine of Separation: Polysaccharide-Based Chiral Stationary Phases
CSPs derived from cellulose and amylose, particularly those functionalized with phenylcarbamate derivatives, have demonstrated exceptional capability in resolving a wide array of chiral compounds, including primary amines.[1][2] The most effective selectors for this class of compounds are often amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), found in columns such as CHIRALPAK® AD and CHIRALCEL® OD, respectively.
The chiral recognition mechanism is a complex, multi-point interaction process occurring within the helical grooves of the polysaccharide polymer.[3][4] For a primary amine, separation is typically driven by a combination of:
-
Hydrogen Bonding: The primary amine (-NH₂) group acts as a hydrogen bond donor, interacting with the carbonyl groups of the carbamate linkages on the CSP.
-
π-π Interactions: The fluorophenyl ring of the analyte can engage in π-π stacking with the electron-rich phenyl groups of the CSP selector.
-
Steric Interactions: The bulky tert-butyl group plays a crucial role. One enantiomer will fit more favorably into the chiral groove of the CSP, leading to a stronger, more stable diastereomeric complex and thus, longer retention. The other enantiomer will experience steric hindrance, resulting in a weaker interaction and earlier elution.
The Critical Role of Mobile Phase Additives
Native primary amines are basic and prone to undesirable interactions with residual silanol groups on the silica support of the CSP, leading to poor peak shape and low efficiency. To counteract this, and to enhance chiral recognition, mobile phase additives are essential.
-
For Normal Phase (NP) Mode: A small percentage (typically 0.1%) of a basic additive like diethylamine (DEA) or butylamine is added to the alkane/alcohol mobile phase.[5] This deactivates the acidic silanol sites and prevents peak tailing.
-
For Polar Organic (PO) and SFC Modes: A combination of a weak acid (e.g., trifluoroacetic acid, TFA) and a weak base (e.g., triethylamine, TEA) is often employed.[6] A study on the separation of amines found that adding ethanesulfonic acid (ESA) can dramatically improve separations, likely by forming an ion-pair salt with the amine that has enhanced interaction with the CSP.[6]
Illustrative HPLC Protocol (Normal Phase)
While specific data for 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine is not publicly available, the following protocol is a robust starting point based on methods developed for structurally similar bulky primary amines.[2]
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Detailed Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90 / 10 / 0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm (due to the fluorophenyl chromophore)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the racemic amine in 1 mL of the mobile phase.
Expected Outcome: Baseline resolution (Resolution, Rs > 1.5) of the two enantiomers within a reasonable runtime (e.g., 10-20 minutes). The selectivity (α) is expected to be ≥ 1.2.
Comparative Analysis: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations.[7] It uses supercritical CO₂, often modified with a small amount of an organic solvent (co-solvent), as the primary mobile phase.
Conceptual Diagram of Chiral Recognition on an Amylose-Based CSP
Caption: Chiral recognition mechanism on a polysaccharide CSP.
The Advantages of SFC over HPLC
For the separation of primary amines, SFC offers several distinct advantages:
-
Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates (e.g., 3-4 mL/min) without a significant loss in efficiency, leading to dramatically shorter analysis times.[6]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase (like hexane) with environmentally benign CO₂ significantly reduces solvent purchase and disposal costs, aligning with green chemistry principles.
-
Improved Peak Shape: SFC often yields sharper, more symmetrical peaks for basic compounds compared to HPLC, which can improve resolution and sensitivity.[6]
-
Orthogonal Selectivity: Sometimes, the unique properties of the supercritical fluid mobile phase can provide different selectivity compared to liquid-phase methods, potentially resolving enantiomers that are difficult to separate by HPLC.
Illustrative SFC Protocol
The following protocol is based on a comparative study that evaluated SFC for the separation of 25 different primary amines.[6]
Detailed Chromatographic Conditions:
-
Column: Larihc® CF6-P (Cyclofructan-based) or CHIRALPAK® AD-H, 150 x 4.6 mm, 5 µm
-
Mobile Phase: CO₂ / Methanol with 0.3% TFA and 0.2% TEA
-
Gradient or Isocratic: Isocratic, e.g., 85% CO₂, 15% Methanol (modifier)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35 °C
-
Detection: UV at 220 nm
Performance Comparison: HPLC vs. SFC
The choice between HPLC and SFC depends on the specific goals of the analysis, such as throughput, cost, and existing instrumentation. A study comparing the two techniques for a large set of primary amines on a cyclofructan-based CSP provides valuable insights.[6]
| Parameter | Normal Phase HPLC | Polar Organic HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Advantage | Highest Resolution | Shortest Analysis Times | Best Peak Symmetry, Speed, Green |
| Typical Mobile Phase | Hexane/Ethanol + Additives | Acetonitrile/Methanol + Additives | CO₂/Methanol + Additives |
| Baseline Separations (out of 25 amines) | 17 | 13 | 16 |
| Analysis Time | Longest | Shortest | Fast |
| Solvent Consumption | High (Organic) | Moderate (Organic) | Very Low (Organic) |
| Peak Symmetry | Good | Good | Excellent |
Data synthesized from a comparative study on 25 primary amines[6].
This comparison reveals a trade-off: while traditional normal-phase HPLC may yield the absolute highest resolution values, it does so at the cost of long analysis times and high solvent consumption. SFC provides a compelling balance, offering comparable separation power to HPLC modes but with significant improvements in speed, peak shape, and environmental impact.
Conclusion and Recommendations
For the enantiomeric separation of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine and related chiral primary amines, both HPLC and SFC on polysaccharide or cyclofructan-based CSPs are highly effective techniques.
-
For High-Throughput Screening (HTS) and Green Chemistry Initiatives: SFC is the recommended technique. Its inherent speed and drastic reduction in organic solvent usage make it ideal for screening large numbers of samples or developing environmentally sustainable methods.
-
For Highest Resolution of Difficult Separations: Normal-Phase HPLC remains a powerful option. When baseline resolution is challenging to achieve, the high selectivity offered by NP-HPLC may provide the necessary resolving power, albeit with longer run times.
-
For Method Development: A pragmatic approach involves screening on both SFC and HPLC platforms. Polysaccharide-based columns like the CHIRALPAK® and CHIRALCEL® series are excellent first choices due to their broad selectivity. The inclusion of appropriate acidic and/or basic additives in the mobile phase is not optional—it is a requirement for achieving sharp peaks and reproducible results for primary amines.
Ultimately, the optimal method will be a balance of performance, speed, and sustainability. By understanding the underlying principles of chiral recognition and the distinct advantages of each chromatographic technique, researchers can confidently develop and validate robust methods for the critical task of enantiomeric separation.
References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. Available at: [Link]
-
PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?. Available at: [Link]
-
MDPI. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Available at: [Link]
-
PubMed. (2012). Enantiomeric recognition of racemic 4-aryl-1,4-dihydropyridine derivatives via chiralpak AD-H stationary phases. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
This guide provides essential safety and handling protocols for 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, a compound of interest in pharmaceutical and chemical research. As scientists and drug development professionals, a deep understanding of the materials we handle is paramount to ensuring both personal safety and the integrity of our research. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe utilization of this fluorinated amine, grounded in established safety principles and data from structurally related compounds.
Hazard Identification and Risk Assessment
Inferred Hazards: Based on safety data for analogous compounds, 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine should be considered:
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[5] | Provides protection against splashes and airborne particles. A face shield is crucial when there is a higher risk of splashing. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Protects against skin contact, which can cause irritation. Double-gloving provides an extra layer of protection in case of a tear or puncture. |
| Body | Flame-resistant lab coat.[5] | Protects against accidental spills and splashes. A flame-resistant coat is recommended as a general laboratory best practice. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4] A respirator may be necessary for large quantities or in poorly ventilated areas.[6] | Minimizes the inhalation of any vapors or aerosols, which may cause respiratory irritation. |
Safe Handling and Operations Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the recommended procedure for handling 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.
Caption: Recommended workflow for handling 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7][8]
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response Protocol
Caption: First aid measures for exposure to 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine.
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan
All waste generated from the handling of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of down the drain or in regular trash.
By adhering to these protocols, researchers can safely handle 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
